N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide
Description
N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a heterocyclic compound featuring a benzothiazole core fused with a dihydrothiazole ring, substituted with a chloro group at position 6 and an ethyl group at position 2. The benzamide moiety is further functionalized with a pyrrolidine sulfonyl group at the para position. The sulfonamide group enhances solubility and may facilitate hydrogen bonding, a critical factor in molecular recognition and crystal packing .
Properties
IUPAC Name |
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-2-24-17-10-7-15(21)13-18(17)28-20(24)22-19(25)14-5-8-16(9-6-14)29(26,27)23-11-3-4-12-23/h5-10,13H,2-4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRVPGFKBOKYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzothiazole Core: This step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole ring.
Introduction of the Chloro and Ethyl Groups: Chlorination and alkylation reactions are carried out to introduce the chloro and ethyl substituents on the benzothiazole ring.
Formation of the Sulfonylbenzamide Moiety: The sulfonylbenzamide group is introduced through a sulfonation reaction followed by amidation with pyrrolidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The compound shares structural motifs with several classes of molecules, including benzothiazole derivatives, sulfonamide-containing compounds, and ethyl-substituted heterocycles. Below is a comparative analysis based on available evidence:
Functional Group Analysis
- Benzothiazole Core: The target compound and the thienopyridine-benzothiazole derivative both utilize a benzothiazole scaffold, which is associated with rigid planar geometry and π-π interactions. The chloro and ethyl substituents in the target compound may influence electronic effects and steric bulk compared to the unsubstituted benzothiazole in .
- The sulfonamide in Example 53 demonstrates how fluorinated aryl groups can enhance binding affinity in enzyme pockets.
- Ethyl Ester vs. Benzamide : Compounds like I-6230 employ ethyl esters for lipophilicity, whereas the target compound’s benzamide group may favor stronger intermolecular interactions (e.g., NH···O hydrogen bonds) .
Research Findings and Implications
Crystallographic and Computational Insights
While direct crystallographic data for the target compound is unavailable, tools such as SHELX and Mercury are widely used for structural analysis of analogous compounds. For example, the high-resolution structure of Example 53 highlights the role of fluorine atoms in stabilizing crystal lattices via C–F···H interactions. The Cambridge Structural Database (CSD) could be leveraged to predict packing patterns for the target compound, given its benzothiazole and sulfonamide motifs.
Hydrogen Bonding and Solubility
The pyrrolidine sulfonyl group in the target compound is expected to act as both a hydrogen bond acceptor (sulfonyl oxygen) and donor (pyrrolidine NH), similar to sulfonamides in .
Biological Activity
N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide is a novel compound that has garnered attention for its potential biological activities. This compound belongs to a class of benzamide derivatives that have been studied for their pharmacological properties, including insecticidal and antifungal activities. The following sections will explore the synthesis, biological activity, and relevant research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzothiazole moiety and subsequent coupling with a pyrrolidine sulfonamide. Detailed synthetic routes may vary based on the specific methodologies employed in different studies.
Insecticidal Activity
Research indicates that derivatives of benzothiazole exhibit significant insecticidal properties. In a study evaluating various benzamide compounds, it was found that certain derivatives demonstrated lethal activities against pests such as Mythimna separate and Helicoverpa armigera. The compound this compound was included in these assessments due to its structural similarities to other effective insecticides.
| Compound | Target Pest | Lethal Activity (%) |
|---|---|---|
| 14q | Mythimna separate | 70% |
| 14h | Helicoverpa armigera | 65% |
The results suggest that this compound could be optimized for use in agricultural pest control.
Antifungal Activity
In addition to its insecticidal properties, the compound has shown promising antifungal activity. In vitro assays have demonstrated effective inhibition rates against various fungal strains. For instance, one study reported an inhibition rate of 77.8% against Pyricularia oryae, a significant pathogen affecting rice crops.
| Compound | Fungal Strain | Inhibition Rate (%) |
|---|---|---|
| 14h | Pyricularia oryae | 77.8 |
| 14e | Alternaria solani | 50.5 |
| 14n | Gibberella zeae | 55.9 |
These findings indicate the potential for this compound to serve as a lead for developing new antifungal agents.
Case Studies
Several case studies have highlighted the biological activity of compounds similar to this compound:
- Insecticidal Efficacy : A series of benzamide derivatives were tested against agricultural pests. The study found that modifications in the substituents significantly affected the insecticidal potency.
- Fungicidal Properties : Another investigation focused on the antifungal activity of benzothiazole derivatives revealed that structural modifications could enhance efficacy against specific fungal pathogens.
The biological activity of this compound is believed to involve interaction with specific molecular targets in pests and fungi. For instance, benzothiazole derivatives often act by disrupting cellular processes essential for survival and reproduction in target organisms.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide to improve yield and purity?
- Methodological Answer :
- Stepwise Synthesis : Use multi-step protocols starting with benzothiazole derivatives and pyrrolidine-sulfonyl precursors. Critical steps include amidation and cyclization under controlled conditions .
- Reaction Optimization :
- Temperature : Maintain 60–80°C during coupling reactions to minimize side products.
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalysts : Employ coupling agents like EDCI/HOBt for efficient amide bond formation .
- Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) to monitor intermediates and final product .
Q. What analytical techniques are most reliable for confirming the structural identity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the benzothiazole core and sulfonamide substitution. Key signals:
- Benzothiazole protons: δ 7.2–8.1 ppm (aromatic).
- Pyrrolidine protons: δ 3.1–3.5 ppm (N–CH2) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <5 ppm mass accuracy .
- HPLC : ≥95% purity threshold with retention time consistency across batches .
Q. What functional groups in this compound are critical for its reactivity in biological or chemical assays?
- Methodological Answer :
- Benzothiazole Core : Participates in π-π stacking with protein targets (e.g., kinase active sites) .
- Pyrrolidine-sulfonyl Group : Enhances solubility and mediates hydrogen bonding via sulfonamide oxygen .
- Chloro Substituent : Electron-withdrawing effect stabilizes the imine bond, reducing hydrolysis susceptibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS adducts) during characterization?
- Methodological Answer :
- Orthogonal Techniques :
- Use 2D NMR (COSY, HSQC) to assign overlapping proton signals, especially in the benzothiazole region .
- Compare experimental HRMS with in silico fragmentation patterns (e.g., using tools like MS-DIAL) .
- Isotopic Labeling : Synthesize deuterated analogs to confirm assignments of labile protons (e.g., NH in amide) .
Q. What strategies are effective for identifying biological targets of this compound in drug discovery contexts?
- Methodological Answer :
- Pull-Down Assays : Immobilize the compound on beads and incubate with cell lysates; identify bound proteins via LC-MS/MS .
- Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler) to screen inhibition against 100+ kinases. Prioritize targets with IC50 < 1 µM .
- Computational Docking : Perform molecular dynamics (MD) simulations with SwissDock to predict binding pockets in disease-relevant proteins (e.g., EGFR, MAPK) .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?
- Methodological Answer :
- Substituent Variation :
| Position | Modification | Impact on Activity |
|---|---|---|
| 6-Cl | Replace with Br or CF3 | Alters electron density; Br may enhance halogen bonding . |
| Pyrrolidine | Replace with piperidine | Modulates lipophilicity (logP) and membrane permeability . |
- Bioisosteric Replacement : Substitute sulfonamide with phosphonamide to enhance metabolic stability .
Q. What experimental approaches can validate conflicting data on this compound’s metabolic stability in vitro?
- Methodological Answer :
- Microsomal Assays : Compare stability in human liver microsomes (HLM) vs. rat S9 fractions. Use LC-MS to quantify parent compound degradation over 60 min .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .
- Stabilizing Additives : Include glutathione or NADPH regenerating systems to mitigate oxidative degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
